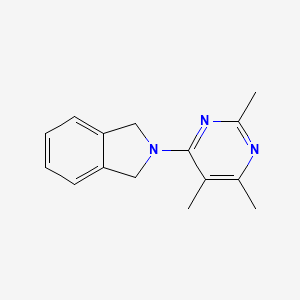

2-(2,5,6-trimethylpyrimidin-4-yl)-2,3-dihydro-1H-isoindole

Description

2-(2,5,6-Trimethylpyrimidin-4-yl)-2,3-dihydro-1H-isoindole is a heterocyclic compound featuring a pyrimidine ring substituted with three methyl groups at positions 2, 5, and 6, fused to a dihydroisoindole moiety. This structure combines aromatic and partially saturated systems, which may influence its electronic properties, solubility, and intermolecular interactions.

Properties

IUPAC Name |

2-(2,5,6-trimethylpyrimidin-4-yl)-1,3-dihydroisoindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3/c1-10-11(2)16-12(3)17-15(10)18-8-13-6-4-5-7-14(13)9-18/h4-7H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZMDVOFLPDYNMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1N2CC3=CC=CC=C3C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5,6-trimethylpyrimidin-4-yl)-2,3-dihydro-1H-isoindole typically involves multi-step organic reactions. One common approach is the condensation of 2,5,6-trimethylpyrimidine-4-carbaldehyde with a suitable isoindole precursor under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2,5,6-trimethylpyrimidin-4-yl)-2,3-dihydro-1H-isoindole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

2-(2,5,6-trimethylpyrimidin-4-yl)-2,3-dihydro-1H-isoindole has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,5,6-trimethylpyrimidin-4-yl)-2,3-dihydro-1H-isoindole involves its interaction with specific molecular targets and pathways The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-(2,5,6-trimethylpyrimidin-4-yl)-2,3-dihydro-1H-isoindole and its analogs:

Key Observations:

Substituent Effects: The trimethylpyrimidine group in the target compound introduces steric hindrance and electron-donating effects, contrasting with the electron-withdrawing carbonyl and thioether groups in the quinazoline analog . This difference may reduce hydrogen-bonding capacity but enhance hydrophobic interactions.

Crystal Packing and Intermolecular Forces :

- The quinazoline-isoindole hybrid exhibits C–H···O hydrogen bonds and π–π interactions between pyrimidinyl and isoindole rings , while the target compound’s methylated pyrimidine may favor C–H···π interactions or van der Waals forces due to reduced polarity.

Biological Relevance :

- Quinazoline derivatives are well-documented for their antimicrobial and anticancer properties, often mediated by hydrogen bonding with target enzymes (e.g., dihydrofolate reductase) . The target compound’s methyl groups could hinder such interactions but improve membrane permeability.

Computational and Experimental Insights

- Crystallographic Tools : Structural analogs (e.g., the quinazoline-isoindole hybrid) were analyzed using SHELX for refinement and ORTEP-III for graphical representation . Similar methodologies could elucidate the target compound’s conformation and packing.

- Hydrogen-Bonding Patterns : Etter’s graph set analysis (as discussed in ) could classify intermolecular interactions in the target compound, though methyl substitution may simplify hydrogen-bond networks compared to oxygen-rich analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.